molecular formula C6H4N2OS B016490 thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14080-50-3

thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B016490
CAS No.: 14080-50-3
M. Wt: 152.18 g/mol
InChI Key: JEDVKUHCDPPWNR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable scaffold for drug development .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3H)-one has been identified as a potential antitubercular agent . The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been reported that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, inhibitCytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Biochemical Pathways

The inhibition of Cyt-bd by this compound likely affects the energy metabolism of Mycobacterium tuberculosis. Cyt-bd is involved in the electron transport chain, a crucial biochemical pathway for ATP production . By inhibiting Cyt-bd, this compound could disrupt the energy metabolism of the bacteria, leading to their death .

Result of Action

This compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This suggests that this compound could potentially be developed as an effective and safe antitubercular agent .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the expression levels of Cyt-bd in different strains of Mycobacterium tuberculosis could affect the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenes with formamide or formic acid under acidic conditions. Another method includes the use of substituted 2-aminothiophenes and carbonyl compounds in the presence of a catalyst such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as thieno[3,2-d]pyrimidin-4(3H)-one and thieno[2,3-d]pyrimidine-4-carboxylic acid. These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique due to its versatile biological activities and potential for drug development .

Properties

IUPAC Name

3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDVKUHCDPPWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384579
Record name thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-50-3
Record name thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-aminothiophene-3-carboxylate (602.1 mg, 3.83 mmol) in formamide (5 mL) is heated at 200° C. for 12 h. The resulting tar is dissolved in CH2Cl2 (10 mL) then placed on a silica plug and eluted with 10% MeOH in CH2Cl2. The filtrate is stripped under reduce pressure and the resulting solid is washed with EtOH to yield 3H-thieno[2,3-d]pyrimid-4-one (231.4 mg, 40%) as an orange solid. 1H NMR (DMSO) δ 12.50 (1H, brs), 8.13 (1H, s), 7.60 (1H, d, J=5.8 Hz), 7.41 (1H, d, J=6.0 Hz).
Quantity
602.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 2-aminothiophene-3-carboxylate (3.0 g, 19.1 mmol) in formamide (95 ml) was heated at 190° C. for 4 hours. The cooled mixture was poured into water. The precipitate was filtered off, washed with water and dried. The crude product was purified by silica gel chromatography (CH2Cl2/MeOH 50:1) to yield the title compound as a white solid (1.93 g, 66%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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